Trh-amc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TRH-AMC (Thyrotropin-Releasing Hormone-AMC) is a fluorogenic substrate used in a coupled assay for thyrotropin-releasing hormone (TRH)-degrading ectoenzyme. It serves as a research tool to study the enzymatic degradation of TRH .

Synthesis Analysis

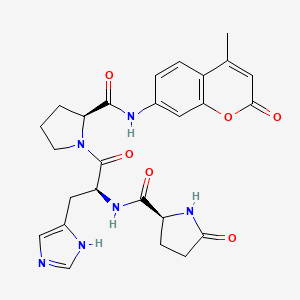

The chemical structure of TRH-AMC consists of a tripeptide sequence: {Pyr}-His-{Pro-AMC} . Here, {Pyr} represents pyroglutamic acid, His stands for histidine, and {Pro-AMC} denotes a proline residue linked to an aminomethylcoumarin (AMC) fluorophore .

Molecular Structure Analysis

TRH-AMC has a molecular formula of C~26~H~28~N~6~O~6~ and a molecular weight of approximately 520.54 g/mol . Its structure is crucial for its interaction with the TRH-degrading enzyme.

Chemical Reactions Analysis

As a fluorogenic substrate, TRH-AMC undergoes enzymatic cleavage by TRH-degrading ectoenzymes. Upon cleavage, the AMC fluorophore is released, resulting in fluorescence. This property allows researchers to monitor the activity of TRH-degrading enzymes .

Physical And Chemical Properties Analysis

Scientific Research Applications

Hypothalamic–Pituitary–Thyroid (HPT) Axis Regulation

TRH is a tripeptide synthesized mainly in the hypothalamus. It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior lobe of the hypophysis. Understanding TRH’s role in the HPT axis is essential for thyroid function regulation and hormonal balance .

Neurotransmission and Neuroprotection

Beyond the hypothalamus, TRH acts as a neurotransmitter or neuromodulator. It exhibits antidepressant activity, arousal, and neuroprotective effects. Researchers have explored its potential in treating central nervous system (CNS) disorders such as epilepsy, schizophrenia, Alzheimer’s disease, Parkinson’s disease, and depression .

Blood–Brain Barrier (BBB) Penetration

TRH’s hydrophilic nature limits its ability to cross the BBB. However, TAL, an orally administered TRH analogue, overcomes this limitation. Investigating the structural basis for TAL’s improved BBB penetration could lead to novel drug delivery strategies .

Spinocerebellar Degeneration (SCD) Treatment

TAL has been approved for treating patients with SCD. Its longer effective duration, higher intrinsic efficacy, and potent CNS stimulant activity make it superior to TRH. Researchers continue to explore TAL’s mechanisms of action and clinical applications .

Prolactin Regulation

TRH plays a role in regulating prolactin synthesis and secretion. Understanding its impact on growth, development, and reproduction is crucial for reproductive health and related disorders .

Therapeutic Potential for CNS Disorders

Both TRH and TAL hold promise as templates for developing analogues to treat CNS disorders. Researchers aim to optimize their pharmacological properties, enhance stability, and minimize side effects. These efforts could revolutionize the management of neurological conditions .

Safety And Hazards

properties

IUPAC Name |

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35)/t18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKTPVHFSNFMB-UFYCRDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trh-amc | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B573827.png)

![2-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B573834.png)